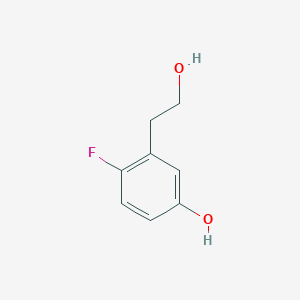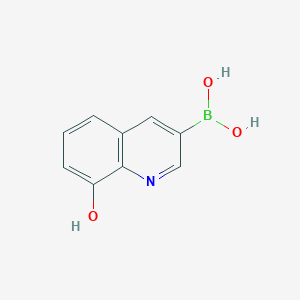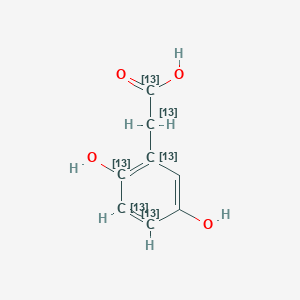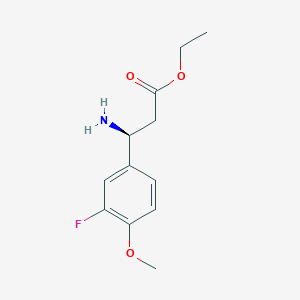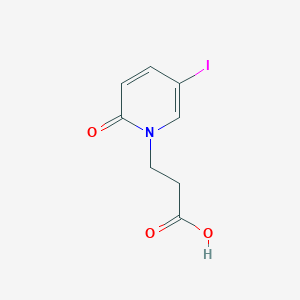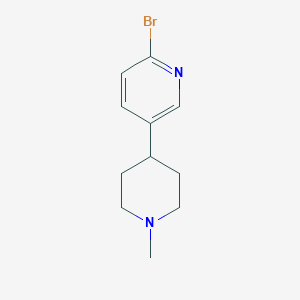
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the class of 1,6-dihydropyridines, which are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3-diarylmalonamides. This reaction typically requires heating in the presence of a base such as triethylamine or sodium ethoxide . The reaction proceeds through a nucleophilic vinylic substitution, leading to the formation of an intermediate Michael adduct, which then undergoes intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its antibacterial or antiviral effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 4-position and the oxo group at the 6-position make it a versatile intermediate for further chemical modifications, leading to a wide range of biologically active derivatives .
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl 4-amino-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H3,9,10,11) |
InChIキー |
CQDUOYLIROJKHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=O)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



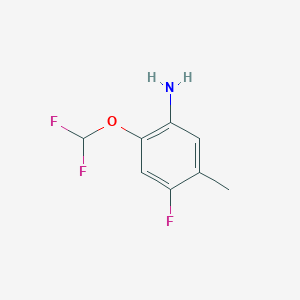
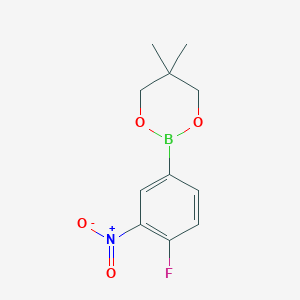
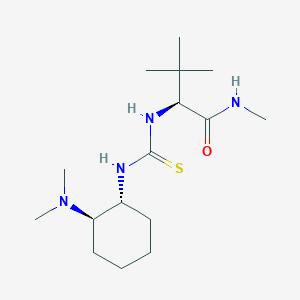
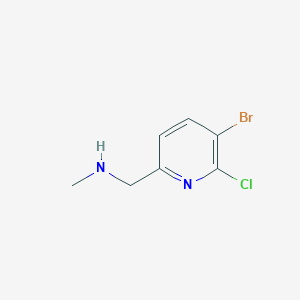
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)

